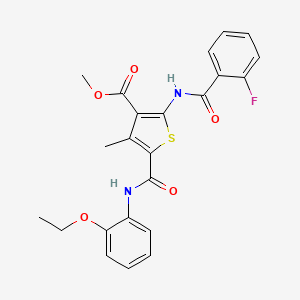
methyl (R)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate is a complex organic compound that belongs to the class of amino acid derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate typically involves multiple steps:
-
Protection of the Amino Group: : The initial step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). This step ensures that the amino group does not participate in subsequent reactions.
-
Formation of the Morpholine Ring: : The next step involves the formation of the morpholine ring. This can be achieved by reacting an appropriate precursor, such as an epoxide or a halohydrin, with morpholine under basic conditions.
-
Coupling Reaction: : The protected amino acid derivative is then coupled with the morpholine-containing intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Esterification: : Finally, the esterification of the carboxylic acid group is carried out using methanol and a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of methyl ®-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
-
Reduction: : Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Methyl ®-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate has several applications in scientific research:
-
Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its morpholine moiety.
-
Synthetic Organic Chemistry: : The compound serves as a building block for the synthesis of complex molecules, including peptides and peptidomimetics.
-
Biological Studies: : It is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
-
Industrial Applications: : The compound is used in the development of novel materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of methyl ®-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid derivative, which can then exert its biological effects.
類似化合物との比較
Similar Compounds
Methyl ®-2-(((tert-butoxycarbonyl)amino)-3-morpholinopropanoate: Similar in structure but with a tert-butoxycarbonyl protecting group instead of benzyloxycarbonyl.
Methyl ®-2-(((benzyloxy)carbonyl)amino)-3-piperidinopropanoate: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
Methyl ®-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate is unique due to its combination of a benzyloxycarbonyl-protected amino group and a morpholine ring. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
特性
分子式 |
C16H22N2O5 |
|---|---|
分子量 |
322.36 g/mol |
IUPAC名 |
methyl (2R)-3-morpholin-4-yl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C16H22N2O5/c1-21-15(19)14(11-18-7-9-22-10-8-18)17-16(20)23-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,17,20)/t14-/m1/s1 |
InChIキー |
SATYAXNPRDDORO-CQSZACIVSA-N |
異性体SMILES |
COC(=O)[C@@H](CN1CCOCC1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
COC(=O)C(CN1CCOCC1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methylidyne[(trimethylsilyl)methyl]azanium](/img/structure/B12063606.png)
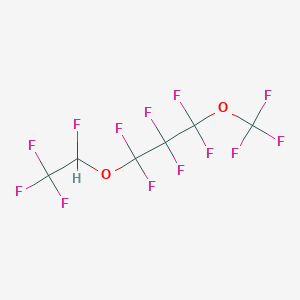

![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)
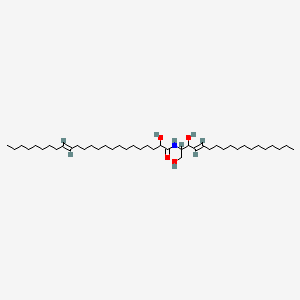

![(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane](/img/structure/B12063649.png)
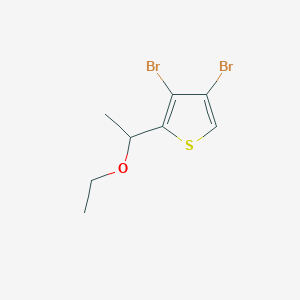
![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)
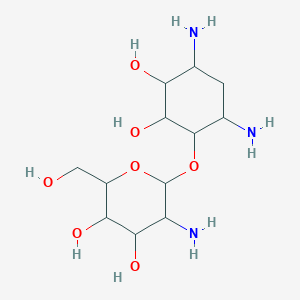
![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)
